

WENZEL LH 65 Technical Support Center: Error Mapping and Compensation

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Compound of Interest		
Compound Name:	LH65.3	
Cat. No.:	B15574051	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing error mapping and compensation for the WENZEL LH 65 Coordinate Measuring Machine (CMM). The following troubleshooting guides and FAQs will help you address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is geometric error mapping and compensation on the WENZEL LH 65?

A1: Geometric error mapping is the process of identifying and quantifying the inherent inaccuracies in the CMM's structure and movement. No CMM is perfectly rigid or square, and factors like manufacturing tolerances and environmental changes can introduce small deviations. The WENZEL LH 65, equipped with software like WM | Quartis, can perform a "computed error correction of the machine geometry (CAA)" to mitigate these inaccuracies.[1] This involves measuring a known artifact (like a ball bar or a laser interferometer) to create a detailed "error map" of the machine's entire working volume. This map is then used by the controller to apply real-time corrections to the measurement data, resulting in significantly higher accuracy.

Q2: How does temperature affect the accuracy of my measurements, and how is it compensated for?

A2: Temperature fluctuations are a significant source of measurement error in CMMs. The granite construction of the WENZEL LH 65 provides thermal stability, but changes in ambient







temperature can still cause the machine's axes and the workpiece to expand or contract.[2] The LH 65 addresses this through automatic temperature compensation.[3][4] The Premium and Premium-Select models are equipped with temperature sensors on the device axes and the workpiece to monitor thermal changes.[4] The control system then uses this data to apply a mathematical correction, ensuring accuracy even in environments with fluctuating temperatures.[4]

Q3: How often should the geometric error map be updated?

A3: It is recommended to have your WENZEL LH 65 professionally calibrated and the geometric error map updated annually or after a significant event such as a machine relocation or a collision. Regular verification using a calibrated artifact can also be performed to monitor the machine's accuracy between professional calibrations.

Q4: What is the difference between the Standard, Premium, and Premium-Select models of the LH 65 in terms of error compensation?

A4: The primary difference lies in the level of automatic temperature compensation. The Standard model features manual temperature compensation, while the Premium and Premium-Select versions offer automatic temperature compensation with sensors on the machine axes and the workpiece for more precise and automated correction.[4] All models, however, utilize a geometric error map for correcting mechanical inaccuracies.

Troubleshooting Guides

This section provides solutions to common problems you might encounter related to error mapping and compensation.

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Inaccurate or inconsistent measurements despite a recent calibration.	The temperature compensation is not being applied correctly.	Ensure that the temperature sensors on the machine and workpiece (for Premium/Premium-Select models) are clean and properly connected. 2. Verify in the WM
The probe has not been calibrated correctly.	1. Re-run the probe calibration routine. 2. Ensure the calibration sphere is clean and free of damage. 3. Use the correct stylus and module combination as specified in your measurement program.	
The incorrect error compensation map is loaded.	1. In the machine's control software, verify that the correct and most recent error compensation map is active. 2. If you have recently had the machine serviced, ensure the new map was loaded correctly.	
The CMM fails to complete a measurement program, showing a deviation error.	A collision may have occurred, potentially affecting the machine's geometry.	1. Immediately stop the machine and inspect for any visible damage to the probe or the machine itself. 2. Re-run the probe calibration. 3. Perform a quick verification check with a known artifact. 4. If the error persists, a full recalibration and re-mapping of the geometric errors may be necessary. Contact WENZEL service for support.



The measurement path is 1. Check the measurement obstructed. path in the WM

Data Presentation: WENZEL LH 65 Accuracy Specifications

The following table summarizes the maximum permissible error (MPE) for length measurement (EL, MPE) for the different models of the WENZEL LH 65, which is achieved through the application of error compensation.

Model	Measuring Range (X x Y x Z) in mm	Volumetric Length Measuring Uncertainty (EL, MPE) in µm
LH 65 Standard	650 x 750/1200 x 500	1.7 + L/333
LH 65 Premium	650 x 750/1200 x 500	1.5 + L/350
LH 65 Premium-Select	650 x 750/1200 x 500	1.1 + L/400

L = measured length in mm. Data is indicative and may vary based on probe system and environmental conditions.

Experimental Protocols

Protocol 1: Verification of CMM Accuracy with a Calibrated Ball Bar

This protocol describes a generalized procedure for verifying the volumetric accuracy of the WENZEL LH 65 using a calibrated ball bar. This should be performed periodically between professional calibrations.

Methodology:

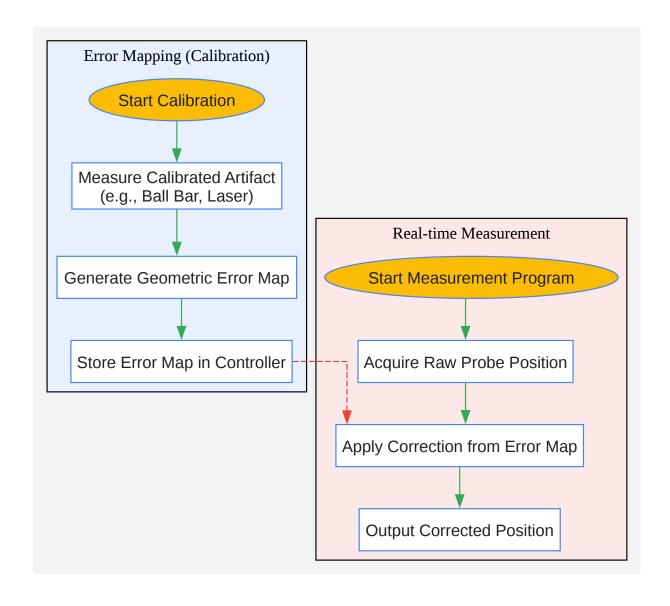
Preparation:



- Ensure the WENZEL LH 65 is powered on and has reached a stable operating temperature.
- Clean the machine's guideways and the calibrated ball bar with a lint-free cloth.
- Mount the ball bar securely in various positions and orientations within the machine's measuring volume.
- Probe Calibration:
 - Launch the WM | Quartis software.
 - Perform a full probe calibration for the stylus configuration to be used for the verification.
- Measurement Program:
 - Create a measurement program in WM | Quartis to measure the distance between the two spheres of the ball bar in each of the mounted positions.
 - The program should measure each sphere with a sufficient number of points to ensure an accurate center location.
- Execution and Data Collection:
 - Run the measurement program.
 - Record the measured distances for each position of the ball bar.
- Analysis:
 - Compare the measured distances to the calibrated length of the ball bar.
 - The deviations will give an indication of the machine's volumetric accuracy. Significant deviations may indicate the need for a professional recalibration.

Visualizations

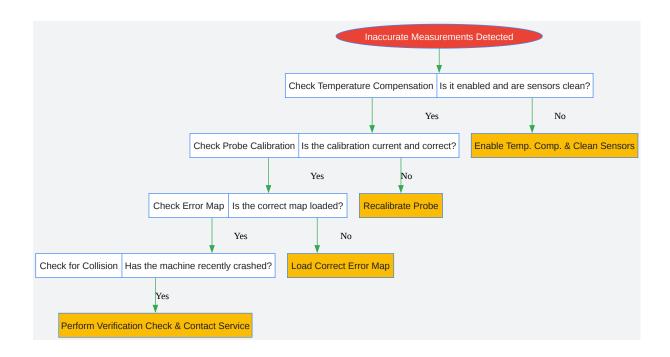




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Caption: Workflow for geometric error mapping and real-time compensation.





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Caption: Logic for troubleshooting inaccurate CMM measurements.

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